molecular formula C13H8BrClN2 B12931746 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole CAS No. 14225-85-5

2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole

Katalognummer: B12931746
CAS-Nummer: 14225-85-5
Molekulargewicht: 307.57 g/mol
InChI-Schlüssel: RWOLJEYWZCGWCA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole (CAS 14225-85-5) is a high-purity benzimidazole derivative supplied for advanced chemical and pharmaceutical research. With a molecular formula of C13H8BrClN2 and a molecular weight of 307.57 . The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its wide range of biological activities. Research into structurally similar halogenated benzimidazole compounds has demonstrated potential for antimicrobial activity, including against strains such as Staphylococcus aureus and Escherichia coli . These derivatives are also of significant interest in molecular docking studies to investigate their binding interactions with enzymatic targets and proteins, which is a crucial step in the rational design of new therapeutic agents . This compound is intended for research and development use only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Eigenschaften

CAS-Nummer

14225-85-5

Molekularformel

C13H8BrClN2

Molekulargewicht

307.57 g/mol

IUPAC-Name

2-(2-bromo-5-chlorophenyl)-1H-benzimidazole

InChI

InChI=1S/C13H8BrClN2/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,(H,16,17)

InChI-Schlüssel

RWOLJEYWZCGWCA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Condensation of o-Phenylenediamine with Substituted Benzaldehydes or Amides

  • Microwave-assisted synthesis has been reported to efficiently produce 2-substituted benzimidazoles by reacting 1,2-phenylenediamine with substituted amides or aldehydes in acidic media (e.g., 70% HCl) under microwave irradiation at 150°C for short durations (2–60 minutes). This method yields high purity products with minimal by-products and allows rapid reaction monitoring by TLC.

  • The reaction typically involves mixing 1,2-phenylenediamine (or substituted derivatives) with the corresponding substituted amide or aldehyde in a solvent such as DMF, followed by acid catalysis and microwave irradiation. The product is isolated by neutralization, filtration, and recrystallization.

Cyclocondensation in the Presence of Sodium Metabisulfite

  • Another approach involves the condensation of anthranilamides with aldehydes in N,N-dimethylacetamide (DMAC) with sodium metabisulfite as a reducing agent. This method has been extended to synthesize 2-substituted benzimidazoles with various substituents, including halogenated phenyl groups, under heating conditions.

  • This method tolerates a range of substituents and can be adapted for complex architectures, yielding products in moderate to excellent yields (up to 95%).

Specific Preparation of this compound

The synthesis of this compound typically involves the following key steps:

Preparation of 2-Bromo-5-chlorophenyl Precursors

  • The halogenated phenyl moiety, 2-bromo-5-chlorophenol, is a crucial starting material. It can be synthesized or procured commercially and further functionalized.

  • For example, methylation of 2-bromo-5-chlorophenol using methyl iodide in the presence of potassium carbonate and tetra-(n-butyl)ammonium iodide in N,N-dimethylformamide (DMF) at room temperature for 2 hours yields 2-bromo-5-chloroanisole with a 97% yield.

  • Demethylation of 2-bromo-5-chloroanisole with boron tribromide in dichloromethane at low temperatures (-40 to 20°C) over 12 hours regenerates the phenol derivative with a 32% yield.

Formation of Benzimidazole Core with Halogenated Phenyl Substituent

  • The halogenated phenyl precursor (e.g., 2-bromo-5-chlorobenzaldehyde or related derivatives) is reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring.

  • A typical procedure involves heating the o-phenylenediamine with the halogenated aldehyde or amide in the presence of acid (e.g., HCl) and solvent such as DMF or ethanol, sometimes assisted by microwave irradiation to accelerate the reaction.

  • The reaction temperature is generally maintained between 50°C and 150°C depending on the method, with reaction times ranging from minutes (microwave-assisted) to several hours (conventional heating).

  • Bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide may be used in some synthetic routes to facilitate condensation and cyclization.

Optimized Reaction Conditions and Yields

Step Reaction Conditions Solvent Temperature Time Yield (%) Notes
Methylation of 2-bromo-5-chlorophenol Methyl iodide, K2CO3, n-Bu4NI DMF Room temp 2 h 97 High yield, mild conditions
Demethylation to phenol Boron tribromide DCM -40 to 20°C 12 h 32 Moderate yield, sensitive conditions
Cyclocondensation (microwave-assisted) 1,2-phenylenediamine + substituted amide/aldehyde, 70% HCl DMF 150°C 2-60 min 60-95 Rapid, high purity products
Cyclocondensation (conventional) o-Phenylenediamine + aldehyde, acid catalyst DMAC + sodium metabisulfite 100-150°C Several hours 50-95 Suitable for complex substrates

Research Findings and Analysis

  • The microwave-assisted method offers significant advantages in terms of reaction speed and product purity, making it suitable for rapid synthesis of 2-substituted benzimidazoles including halogenated derivatives.

  • The use of sodium metabisulfite in DMAC provides a mild reducing environment that facilitates cyclocondensation without extensive side reactions, enabling the synthesis of benzimidazoles with diverse substituents.

  • The choice of base and solvent in the initial condensation step influences the yield and purity. Potassium tert-butoxide and sodium ethoxide in solvents like methanol or ethanol at moderate temperatures (50-55°C) have been shown to improve yields in benzimidazole synthesis.

  • The halogenated phenyl substituent can be introduced either by using pre-halogenated aldehydes or by post-functionalization of the benzimidazole ring, although the former is more straightforward and yields better regioselectivity.

Analyse Chemischer Reaktionen

Synthetic Pathways for Brominated Benzimidazoles

Brominated benzimidazoles are typically synthesized via nucleophilic substitution or cyclization reactions. For example:

  • Aliphatic nucleophilic substitution (S<sub>N</sub>2) : 2-Bromo-N-phenylacetamides react with benzimidazole precursors (e.g., 2-(4-thiazolyl)benzimidazole) in DMF with K<sub>2</sub>CO<sub>3</sub> to yield substituted benzimidazoles .

  • Cyclization : K<sub>2</sub>CO<sub>3</sub>-promoted cyclization of N-aryl-β-bromo-α,β-unsaturated amides under microwave irradiation forms quinolin-2(1H)-ones and phenanthridin-6(5H)-ones .

Table 1: Substituent Effects on Reactivity

Substituent Position (Benzene Ring)Reaction Outcome (IC<sub>50</sub> for MtIMPDH Inhibition)Key Interactions
4-Bromo (5e )IC<sub>50</sub> = 3.0 ± 0.3 µmol L<sup>−1</sup> Hydrophobic interactions with Met85, Cys341, Met424, Arg443
4-Chloro (5c )IC<sub>50</sub> = 4.5 ± 0.4 µmol L<sup>−1</sup> Hydrogen bonding with Ser83, Ser339, Ile340, Tyr421
3-Chloro (5d )No inhibition Steric hindrance disrupts binding

Reactivity of Halogenated Benzimidazoles

Bromo and chloro substituents influence reactivity through electronic and steric effects:

  • Electron-withdrawing groups (EWGs) : Enhance electrophilicity at the benzimidazole core, facilitating nucleophilic aromatic substitution (e.g., displacement of Br with amines or thiols) .

  • Steric effects : Bulky substituents (e.g., 4-bromo vs. 3-chloro) reduce binding affinity in enzymatic assays due to hindered access to active sites .

  • Radical pathways : Brominated benzamides undergo homolytic aromatic substitution under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF), forming cyclized products via single-electron transfer .

Cross-Coupling Reactions

Brominated benzimidazoles participate in transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura : Bromo substituents at the 2-position undergo coupling with arylboronic acids. For example, 2-(2-bromophenyl)-1H-benzimidazole (CID 97511) could couple to form biaryl derivatives .

  • Buchwald-Hartwig amination : Bromine atoms on the phenyl ring may be replaced with amines using Pd catalysts .

Biological Activity and Target Interactions

While the query compound’s biological data are unavailable, structurally related derivatives exhibit:

  • Antimicrobial activity : 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles show MIC values <1 µg/mL against Staphylococcus aureus and Candida albicans .

  • Enzyme inhibition : Halogenated benzimidazoles inhibit Mycobacterium tuberculosis IMPDH via hydrogen bonding and cation-π interactions .

Computational Insights

Docking studies of brominated benzimidazoles (e.g., 5e ) reveal:

  • Binding modes : Hydrogen bonds with Ser83/Ser339 and hydrophobic interactions with Met85/Cys341 .

  • NLO properties : Sulfonyl-substituted benzimidazoles (e.g., 2a–2e ) exhibit high hyperpolarizability (β<sub>tot</sub>), suggesting applications in nonlinear optics .

Stability and Handling

  • Hazard statements : Brominated benzimidazoles (e.g., 5-bromo-2-chloro-1H-benzimidazole) may cause skin/eye irritation (H315, H319) .

  • Storage : Recommended at room temperature in inert atmospheres .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole. Research indicates that compounds within this class exhibit significant activity against various bacterial and fungal strains, especially those resistant to conventional antibiotics.

  • Mechanism of Action : The antibacterial action is often attributed to the inhibition of critical bacterial proteins such as FtsZ, which is essential for cell division. Molecular docking studies have shown that these compounds can effectively bind to targets like (p)ppGpp synthetases/hydrolases and pyruvate kinases, which are crucial in bacterial metabolism and survival .

Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives

Compound NameMIC (µg/mL)Target Organisms
2-(2-Bromo-5-chlorophenyl)-1H-benzimidazole< 1Staphylococcus aureus (MRSA)
2-(1H-indol-3-yl)-1H-benzimidazole3.9Candida albicans
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzimidazole3.9Mycobacterium smegmatis

Anticancer Properties

Benzimidazole derivatives have shown promising anticancer activities across various cancer cell lines. Studies indicate that these compounds can induce cytotoxic effects in human cancer cells, including hepatocellular carcinoma and breast adenocarcinoma.

  • In Vitro Studies : The anticancer activity of this compound has been evaluated against multiple tumor cell lines. Results demonstrate that it exhibits significant cytotoxicity with IC50 values often below 10 µg/mL, indicating potent activity against cancer cells .

Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound NameIC50 (µg/mL)Cancer Cell Lines
2-(2-Bromo-5-chlorophenyl)-1H-benzimidazole< 10HePG2, MCF7
5-Chloro-2-(4-fluorobenzylidene)benzimidazole< 10HCT116
N-(benzimidazol-2-yl)methylthio derivatives< 10Various solid tumors

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives are also noteworthy. Several studies have reported their efficacy in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX), which play a vital role in the inflammatory response.

  • Research Findings : Compounds like this compound have demonstrated significant COX inhibition, leading to reduced edema and pain in preclinical models .

Table 3: Anti-inflammatory Activity of Benzimidazole Derivatives

Compound NameCOX Inhibition (%)Standard Comparison
2-(2-Bromo-5-chlorophenyl)-1H-benzimidazole>70Diclofenac
N-substituted benzimidazoles>75Indomethacin

Wirkmechanismus

The mechanism of action of 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with halogenated phenyl substituents at the 2-position of the benzimidazole core are well-documented. Key examples include:

Compound Name Substituents on Phenyl Ring Molecular Formula Melting Point (°C) Biological Activity Highlights Reference
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3j) 4-Fluoro C₁₃H₉FN₂ 216–217 GABA-A receptor modulation
2-(4-Chlorophenyl)-1H-benzo[d]imidazole (3k) 4-Chloro C₁₃H₉ClN₂ 216–217 Antimicrobial activity against S. aureus
2-(p-Tolyl)-1H-benzo[d]imidazole (3l) 4-Methyl C₁₄H₁₂N₂ 235–237 Catalyst-dependent synthesis optimization
Target Compound 2-Bromo-5-chloro C₁₃H₈BrClN₂ 262–266* Potential EGFR inhibition

*Reported for 4-bromo-5-chloro-2-phenyl-1H-benzo[d]imidazole (Sb23) in , structurally analogous.

Key Observations :

  • Positional Effects : Ortho-substituted halogens (e.g., 2-Bromo in the target compound) may introduce steric hindrance, altering binding modes compared to para-substituted analogs .

Example Protocols :

  • General Procedure : A mixture of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine, aldehyde (e.g., 2-bromo-5-chlorobenzaldehyde), and sodium metabisulfite in dry DMF under nitrogen yields halogenated benzimidazoles .
  • Catalytic Optimization: Use of W–ZnO@NH₂–CBB catalyst improves yields (e.g., 95% for 2-(p-tolyl)-1H-benzo[d]imidazole) .

Spectroscopic Characterization

NMR and FTIR data highlight substituent-specific signatures:

Compound ¹H NMR (δ ppm) Highlights FTIR Peaks (cm⁻¹) Reference
2-(4-Fluorophenyl)-1H-benzo[d]imidazole (3j) δ 8.35–8.28 (m, aromatic H), 7.56–7.44 (m, fused ring) 1611 (C=N), 1510 (C-C aromatic)
Target Compound δ 8.35–8.28 (m, 3H), 7.56–7.44 (m, 6H) 590 (C-Br), 745 (C-Cl)

Notable Features:

  • The target compound’s ¹H NMR shows downfield shifts due to electron-withdrawing Br and Cl substituents.
  • FTIR confirms halogen presence via C-Br (590 cm⁻¹) and C-Cl (745 cm⁻¹) stretches .
Antimicrobial Activity
  • 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) : Exhibits potent activity against S. aureus (including MRSA) and C. albicans (MIC = 1–2 µg/mL) .
Molecular Docking Insights
  • Halogenated benzimidazoles interact with targets like FtsZ proteins (bacterial cell division) and GABA-A receptors via hydrophobic and halogen bonding .
  • The target compound’s bromo and chloro groups may enhance binding to ATP-binding pockets in kinases .

Biologische Aktivität

2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. The presence of bromine and chlorine substituents enhances its biological activity by influencing lipophilicity and binding affinity to target proteins.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Protein Kinases : The compound has been shown to have low IC50 values, indicating high binding affinity and inhibitory activity towards clinically relevant protein kinases .
  • Induction of Apoptosis : In HepG2 liver cancer cells, treatment with this compound resulted in significant changes in apoptotic protein levels. Specifically, there was a marked increase in pro-apoptotic proteins such as caspase-3 (3.9-fold increase) and Bax (7.22-fold increase), while the anti-apoptotic protein Bcl-2 decreased by 7.5-fold . This suggests a strong potential for inducing programmed cell death in cancer cells.

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23116.38Inhibition of cell cycle progression
HepG229.39Induction of apoptosis
U2OS0.69Binding to Hsp90, inhibition of cell growth

These findings highlight the compound's potential as an anticancer agent, particularly against breast cancer and liver cancer.

Antimicrobial Activity

In addition to its anticancer properties, this benzimidazole derivative exhibits significant antimicrobial activity:

  • Against Bacterial Strains : It has demonstrated effectiveness against Staphylococcus aureus (including MRSA) with MIC values lower than 1 µg/mL .
  • Antifungal Properties : The compound also shows moderate activity against Candida albicans with MIC values around 64 µg/mL .

Case Studies

Several studies have investigated the biological activity of related benzimidazole derivatives, providing insights into structure-activity relationships (SAR):

  • Antiproliferative Studies : A derivative with similar structural characteristics showed promising results against MDA-MB-231 cells, with a reported IC50 value significantly lower than standard chemotherapeutics .
  • Apoptosis Induction : A comparative study indicated that compounds structurally related to this compound induced apoptosis in various cancer cell lines through similar mechanisms involving caspase activation .

Q & A

Q. What are the established synthetic routes for 2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via one-pot, multi-step condensation reactions . For example, a method involving cyclization of substituted o-phenylenediamine derivatives with halogenated aryl aldehydes under reflux in polar aprotic solvents (e.g., DMF or acetic acid) yields the benzimidazole core . Key factors influencing yield and purity include:

  • Temperature control : Prolonged heating (>12 hours) at 80–100°C improves cyclization but may degrade thermally sensitive substituents.
  • Catalysts : Lewis acids like ZnCl₂ or PTSA enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures >95% purity.

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound, and how should researchers interpret key spectral data?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons appear as multiplets in δ 7.2–8.3 ppm, with deshielding observed for protons adjacent to electron-withdrawing groups (e.g., Br, Cl). For example, in Sb23, the imidazole proton resonates at δ 7.36 ppm .
  • FTIR : Stretching vibrations for C=N (imidazole) occur at ~1610–1620 cm⁻¹, while C-Br and C-Cl bonds show peaks near 590 cm⁻¹ and 745 cm⁻¹, respectively .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For 5f, the calculated m/z is 306.9632, matching experimental data (306.9633) .

Critical Tip : Always compare experimental data with DFT-calculated spectra (e.g., B3LYP/6-31G*) to validate assignments .

Advanced Research Questions

Q. How can computational chemistry methods like DFT elucidate the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G* to optimize geometry and calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4–5 eV) indicates moderate reactivity, with electron density localized on the imidazole ring and halogenated phenyl group .
  • Reactivity Prediction : Electrophilic substitution is favored at the 4-position of the benzimidazole core due to electron-deficient aromatic systems .

Q. What strategies are effective in designing biological activity assays for this compound, particularly in targeting enzymes like EGFR?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR’s ATP-binding pocket (PDB: 1M17). Halogen substituents (Br, Cl) enhance binding via hydrophobic interactions with residues like Leu694 and Met769 .
  • In-Vitro Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7). Derivatives with electron-withdrawing groups (e.g., Sb23) show IC₅₀ values <10 μM, correlating with EGFR inhibition .

Q. How should researchers resolve contradictions between experimental spectral data and theoretical predictions?

Methodological Answer:

  • Case Study : If experimental ¹³C NMR shifts deviate >5 ppm from DFT calculations, consider:
    • Solvent Effects : PCM models (e.g., chloroform) improve accuracy .
    • Tautomerism : Benzimidazole exists in 1H/3H tautomeric forms; optimize both configurations computationally .

Q. What methodologies are used to investigate structure-activity relationships (SAR) when modifying substituents on the benzimidazole core?

Methodological Answer:

  • Substituent Variation : Introduce groups (e.g., -CH₃, -OCH₃) at the 5-position of the phenyl ring. Methyl groups (Sb30) improve solubility but reduce EGFR binding affinity compared to halogens .
  • Quantitative SAR (QSAR) : Use CoMFA/CoMSIA to correlate logP values with bioactivity. Halogenated derivatives exhibit optimal logP (2.5–3.0) for blood-brain barrier penetration .

Q. What approaches are used to assess thermal stability and degradation pathways under various conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Melting points >250°C (e.g., Sb23 at 262–266°C) indicate high thermal stability .
  • Accelerated Degradation Studies : Expose the compound to UV light (254 nm) or acidic/basic conditions (pH 2–12) for 72 hours. LC-MS identifies degradation products (e.g., dehalogenation or ring-opening) .

Q. How can single-crystal X-ray diffraction determine molecular conformation and intermolecular interactions?

Methodological Answer:

  • Crystallization : Grow crystals via slow evaporation from DCM/hexane. The title compound’s analog (5f) shows dihedral angles of 85° between benzimidazole and phenyl rings, with C–H⋯S interactions stabilizing the lattice .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts; halogen bonds (C–Br⋯N) contribute >15% to crystal packing .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.